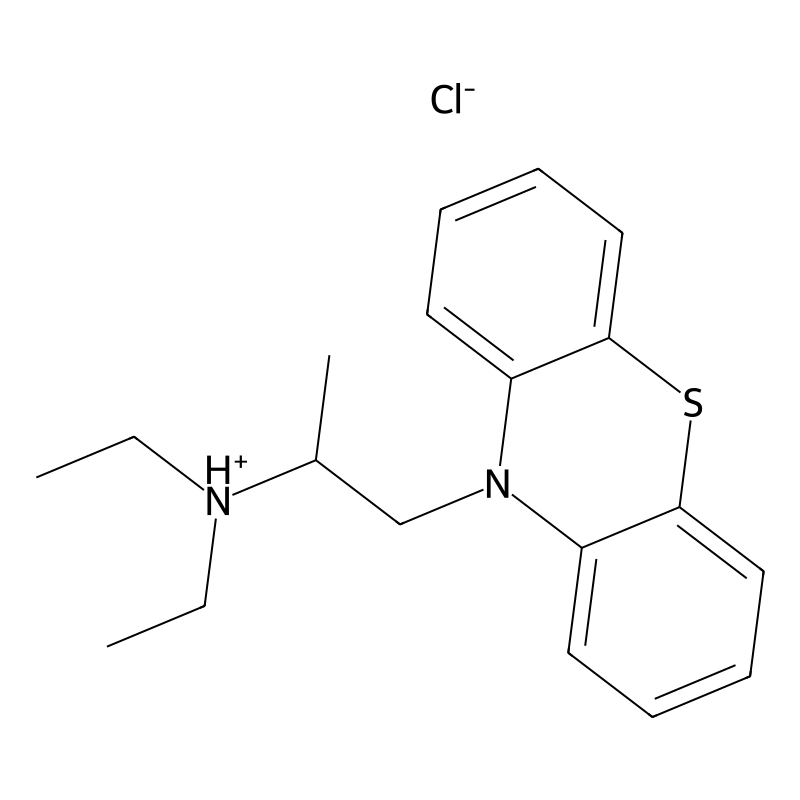

Ethopropazine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ethopropazine hydrochloride mechanism of action

Molecular Mechanism of Action

The therapeutic action of ethopropazine hydrochloride is achieved through multi-receptor modulation.

Table 1: Primary Molecular Targets of this compound [1]

| Target | Action | Primary Therapeutic Effect |

|---|---|---|

| Muscarinic Acetylcholine Receptor M1 | Antagonist | Restores dopamine-acetylcholine balance in basal ganglia, reducing muscle rigidity and tremors. |

| NMDA Glutamate Receptor | Antagonist | Provides local anesthetic effect; modulates neuropathic pain pathways. |

| Histamine H1 Receptor | Modulator | Contributes to sedative effects and reduces muscle contractions. |

The core mechanism involves competitive inhibition of central muscarinic acetylcholine receptors (particularly the M1 subtype) [2]. In Parkinson's disease, dopamine depletion in the basal ganglia causes a relative excess of cholinergic activity [3]. Ethopropazine blocks acetylcholine, helping to rebalance dopaminergic and cholinergic influences and alleviating motor symptoms like rigidity, tremors, and bradykinesia [1] [2] [4].

The drug's local anesthetic effect is attributed to antagonism of the NMDA glutamate receptor [1] [5]. Excessive glutamate release at NMDA receptors can cause neuronal hyperactivation and hypersensitivity associated with neuropathic pain; ethopropazine helps mitigate this [1].

Experimental Protocols for Mechanistic Study

To empirically validate this mechanism, you can use the following experimental approaches.

Table 2: Key Experimental Assays for Characterizing Mechanism of Action

| Assay Type | Application & Rationale | Key Measurable Outcomes |

|---|

| In Vitro Receptor Binding | Quantify affinity (Ki) and potency (IC50) for muscarinic, NMDA, and histamine H1 receptors. | - Saturation binding curves to determine dissociation constant (Kd) and receptor density (Bmax).

- Competitive binding curves to calculate inhibitor affinity (Ki). | | Functional Cellular Assays | Determine if binding is agonistic or antagonistic; assess downstream signaling impact. | - Calcium flux or IP-1 accumulation for muscarinic receptor antagonism.

- Electrophysiology to measure NMDA receptor current inhibition. | | In Vivo Behavioral Models | Evaluate functional therapeutic efficacy in animal models of disease. | - Reduction in drug-induced catalepsy in rodents.

- Improvement in scores on scales like the Rotarod test for motor function. |

Protocol 1: In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the affinity of ethopropazine for the muscarinic M1 receptor.

- Materials:

- Cell membranes expressing human M1 muscarinic receptor.

- [³H]-N-methylscopolamine ([³H]-NMS) or similar radioligand.

- This compound (test compound).

- Atropine sulfate (reference control).

- Assay buffer (e.g., HEPES or Tris-HCl, pH 7.4).

- Glass fiber filters and a cell harvester.

- Scintillation cocktail and counter.

- Methodology:

- Prepare serial dilutions of ethopropazine and the reference control.

- Incubate receptor membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test/reference compounds.

- Perform non-specific binding tubes with a high concentration of atropine.

- Incubate to equilibrium (e.g., 60-90 minutes at 25°C).

- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

- Measure the trapped radioactivity on the filters using a scintillation counter.

- Data Analysis:

- Calculate specific binding by subtracting non-specific from total binding.

- Use non-linear regression analysis to plot percentage of specific radioligand binding versus the logarithm of competitor concentration.

- Determine the half-maximal inhibitory concentration (IC50) from the curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Assessment in a Drug-Induced Parkinsonism Model

This protocol evaluates the functional efficacy of ethopropazine in alleviating Parkinsonian symptoms.

- Materials:

- Rodents (e.g., mice or rats).

- Haloperidol or reserpine (to induce catalepsy/parkinsonism).

- This compound.

- Positive control (e.g., benztropine).

- Catalepsy test apparatus (e.g., horizontal bar).

- Methodology:

- Induce catalepsy by intraperitoneal injection of haloperidol.

- Administer ethopropazine or vehicle control after catalepsy is established.

- Assess catalepsy at regular intervals post-treatment using the bar test. The endpoint is the time the animal maintains an imposed position.

- Record the descent latency on the Rotarod test to evaluate overall motor coordination.

- Data Analysis:

- Compare the catalepsy scores and Rotarod performance between the treatment and control groups.

- Use one-way ANOVA with a post-hoc test to determine statistical significance. A dose-response curve can establish the effective dose (ED50).

Pharmacokinetic and Safety Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development.

Table 3: Key ADME and Toxicity Parameters of Ethopropazine [1] [2] [4]

| Parameter | Profile |

|---|---|

| Absorption | Well-absorbed from the gastrointestinal tract. |

| Protein Binding | 93% |

| Half-Life | 1 to 2 hours |

| Route of Elimination | Metabolized in the liver; metabolites excreted through the kidneys. |

| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention, sedation, dizziness. |

| Serious Toxicity | Confusion, hallucinations, irregular heartbeat; exacerbated by drug interactions. |

Signaling Pathway Visualization

The following diagram summarizes the core mechanistic pathway of this compound in the context of Parkinson's disease.

Ethopropazine restores neurotransmitter balance by blocking acetylcholine receptors.

Research Gaps and Future Directions

While the anticholinergic mechanism is well-established, several research gaps exist. The specific metabolic pathways and enzymes involved are not fully detailed in the available literature [1]. Modern techniques like cryo-EM for high-resolution structural analysis of the drug-receptor complex could provide deeper insights. Furthermore, exploration of its potential in other neurological conditions, leveraging its multi-target profile (e.g., NMDA antagonism), represents a promising area for future investigation [1] [5].

References

- 1. Profenamine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Profenamine - an overview [sciencedirect.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Showing metabocard for Ethopropazine (HMDB0014536) [hmdb.ca]

Ethopropazine Pharmacokinetics: A Technical Review for Drug Development Professionals

Pharmacokinetic Overview and Data Gaps

Ethopropazine is a chiral phenothiazine derivative used for its anticholinergic properties in managing Parkinson's disease. The drug is administered as a racemate and exhibits non-stereoselective pharmacokinetics in animal models, meaning its enantiomers do not show significant differences in disposition. Available data from rat studies indicate ethopropazine has a large volume of distribution, slow clearance, and a long terminal elimination half-life (>20 hours). Following oral administration, it demonstrates very poor systemic bioavailability (<5%) in rats, suggesting significant first-pass metabolism or poor absorption [1].

Critical human pharmacokinetic parameters, including absorption half-life, remain unquantified in the available literature, representing a significant knowledge gap for drug development professionals.

Available Quantitative Pharmacokinetic Parameters

The table below summarizes all available quantitative pharmacokinetic data for ethopropazine from preclinical studies:

Table 1: Quantitative Pharmacokinetic Parameters of Ethopropazine

| Parameter | Value | Experimental System | Notes |

|---|---|---|---|

| Oral Bioavailability | <5% | Rat (in vivo) | Suggests significant first-pass effect or poor absorption [1] |

| Elimination Half-Life | >20 hours | Rat (in vivo) | Terminal phase after IV dosing [1] |

| Tissue:Plasma AUC Ratio (Brain) | 6-8 | Rat (in vivo) | Highest uptake in brain tissue [1] |

| Tissue:Plasma AUC Ratio (Heart) | ~3.5 | Rat (in vivo) | Moderate cardiac tissue distribution [1] |

| Plasma Protein Binding Saturation | 500-2000 ng/mL | Rat plasma (in vitro) | Each enantiomer; equilibrium dialysis [1] |

| BChE Inhibition Constant (Ki) | 0.15 µM | In vitro (human plasma) | Competitive inhibition [2] |

| BChE IC₅₀ | 210-300 nM | In vitro | Enzyme inhibition [3] |

| AChE IC₅₀ | 210 µM | In vitro | Demonstrates ~1000-fold selectivity for BChE over AChE [3] |

| SQLE Inhibition IC₅₀ | 1.69 ± 0.06 µM | In vitro | Competitive inhibition with Ki = 0.65-0.69 µM [4] |

Metabolic Pathways and Enzyme Interactions

Ethopropazine undergoes significant hepatic metabolism, with negligible amounts excreted unchanged in urine and bile [1]. The metabolic pathway diagram below illustrates its primary enzyme interactions:

Figure 1: Primary metabolic and enzyme interaction pathways of ethopropazine. Solid red arrows indicate strong inhibitory interactions; dashed gray indicates weak inhibition.

Experimental Protocols for Key Studies

Tissue Distribution Study in Rats

Objective: Determine in vivo brain, heart, and plasma concentrations of ethopropazine enantiomers after intravenous dosing [1].

Methodology:

- Animals: Male Sprague-Dawley rats (mean weight = 314 g) with implanted jugular vein cannulae

- Dosing: 10 mg/kg ethopropazine HCl administered intravenously

- Sample Collection: Animals sacrificed at 0.5, 3, 6, 12, and 24 hours post-dosing (n=3 per time point)

- Tissue Processing: Plasma, brain (substantia nigra, cortex, striatum), and heart tissues collected and stored at -20°C

- Analysis: Stereospecific HPLC assay with tissue homogenization and hexane extraction

Plasma Protein Binding Protocol

Objective: Determine unbound fraction of ethopropazine enantiomers in rat plasma [1].

Methodology:

- Technique: Equilibrium dialysis using Spectrum dialysis apparatus

- Conditions: Molecular weight cut-off = 12,000; pH 7.4; 37°C; 3-hour dialysis

- Concentration Range: 150 to 4000 ng/mL of each enantiomer

- Analysis: Modified Folin-Lowry method for protein concentration measurement

- Calculation: Unbound fraction determined by ratio of buffer to plasma concentrations after dialysis

In Vitro BChE Inhibition Kinetics

Objective: Characterize the stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers [5].

Methodology:

- Enzyme Sources: Human BChE (isolated from venous blood), horse serum BChE, recombinant mouse BChE and AChE

- Kinetic Assay: Modified Ellman's method using acetylthiocholine (ATCh) as substrate

- Analysis: Three kinetic models compared to explain inhibition mechanism

- In Silico Modeling: Molecular simulations of enzyme-inhibitor complexes

Research Implications and Development Considerations

The available pharmacokinetic data suggests several important considerations for drug development:

Formulation Strategies: The poor oral bioavailability indicates potential need for prodrug approaches or alternative delivery systems to bypass first-pass metabolism

Tissue Targeting: The high brain distribution supports central nervous system applications, consistent with its use in Parkinson's disease

Enzyme Selectivity: The ~1000-fold selectivity for BChE over AChE provides a favorable safety margin for peripheral side effects

Therapeutic Repurposing: The newly discovered SQLE inhibition activity suggests potential for cholesterol-lowering or oncology applications [4]

Drug-Drug Interactions: The BChE inhibition property indicates potential for interactions with ester-based prodrugs including heroin [3]

Future Research Directions

Significant knowledge gaps remain in ethopropazine pharmacokinetics that warrant further investigation:

- Human ADME Studies: Comprehensive absorption, distribution, metabolism, and excretion studies in humans

- Absorption Kinetics: Quantitative assessment of absorption rate and half-life across species

- Metabolite Identification: Structural characterization of major metabolites and their pharmacological activity

- Transport Mechanism: Investigation of potential involvement of intestinal and blood-brain barrier transporters

- Dose Proportionality: Thorough assessment of linearity in pharmacokinetics across therapeutic range

The available preclinical data provides a foundation for understanding ethopropazine's disposition, but substantial work remains to fully characterize its human pharmacokinetic profile, particularly regarding absorption kinetics.

References

- 1. Disposition of ethopropazine enantiomers in the rat: Tissue ... [sites.ualberta.ca]

- 2. From heart to brain: cognitive potential of propranolol and ... [frontiersin.org]

- 3. Blocking drug activation as a therapeutic strategy to ... [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibition of squalene epoxidase by ... [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of stereoselective interaction between ... [sciencedirect.com]

Comprehensive Technical Guide: Ethopropazine as a Muscarinic Receptor Antagonist

Introduction and Executive Summary

Ethopropazine (10-(2-diethylaminopropyl)phenothiazine hydrochloride) represents a classic antimuscarinic agent with a complex pharmacological profile that has demonstrated therapeutic utility in movement disorders while serving as an important research tool in neuropharmacology. This chiral molecule features a stereogenic center on its aminoalkyl side chain, contributing to its stereoselective interactions with various biological targets. Originally developed among the early phenothiazine derivatives, ethopropazine has been used clinically for decades, particularly in the management of Parkinson's disease and related disorders, though its precise mechanism of action has only been partially characterized [1] [2]. As a muscarinic receptor antagonist, it competes with acetylcholine at muscarinic receptor sites, but its pharmacological profile is complicated by additional activities, including potent butyrylcholinesterase (BChE) inhibition and recently discovered effects on platelet signaling pathways [2] [3].

This technical guide provides a comprehensive overview of ethopropazine's pharmacology, therapeutic applications, and experimental methodologies relevant to researchers investigating antimuscarinic agents. Despite its long history of clinical use, ethopropazine remains a compound of significant research interest due to its complex receptor interactions and the potential for developing more selective therapeutic agents based on its chemical scaffold. The following sections detail the current understanding of its mechanisms of action, receptor selectivity, analytical methods, and synthesis approaches, providing drug development professionals with essential information for advancing research in this area.

Pharmacological Profile and Drug Overview

Ethopropazine is classified as a small molecule drug with antagonistic activity primarily directed toward muscarinic acetylcholine receptors (mAChRs). The molecular formula of ethopropazine hydrochloride is C₁₉H₂₅ClN₂S, with a systematic chemical name of 10-(2-diethylaminopropyl)phenothiazine hydrochloride [4]. The compound features a phenothiazine core structure, which is shared with several other antipsychotic and antihistaminic medications, supplemented with a diethylaminopropyl side chain that contains the chiral center responsible for its stereoisomerism.

Table 1: Basic Drug Information and Pharmacological Classification

| Parameter | Description |

|---|---|

| Drug Type | Small molecule drug |

| Chemical Class | Phenothiazine derivative |

| Molecular Formula | C₁₉H₂₅ClN₂S |

| CAS Registry | 1094-08-2 |

| Primary Target | Muscarinic acetylcholine receptors (mAChRs) |

| Primary Action | Antagonism |

| Mechanism | Muscarinic acetylcholine receptor antagonist |

| Highest Development Phase | Withdrawn (details unspecified in available literature) |

| Chirality | Chiral compound with stereoselective activity |

The muscarinic receptor antagonism of ethopropazine underlies its primary therapeutic effects, though it also demonstrates potent inhibition of butyrylcholinesterase (BChE) with exceptional selectivity for BChE over acetylcholinesterase (AChE) – more than 1000-fold difference in affinity according to kinetic studies [2]. This dual activity creates a complex pharmacological profile where ethopropazine both blocks acetylcholine receptors and inhibits one of the primary enzymes responsible for acetylcholine breakdown, though the net effect appears to be predominated by its receptor antagonism in therapeutic applications.

In terms of physicochemical properties, ethopropazine demonstrates distribution characteristics typical of phenothiazine derivatives, with high uptake in brain tissue followed by cardiac tissue and plasma, as demonstrated in rat studies [5]. Notably, the drug displays non-stereoselectivity in its pharmacokinetics, with no significant differences observed between enantiomer concentrations in plasma, heart, or brain tissues following administration. This lack of stereoselectivity in distribution contrasts with its stereoselective interactions with specific enzyme targets, particularly butyrylcholinesterase [5] [2].

Receptor Interactions and Selectivity

Muscarinic Receptor Antagonism

Ethopropazine functions primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), binding to these G protein-coupled receptors and preventing acetylcholine-mediated activation. The five mAChR subtypes (M1-M5) exhibit differential expression patterns throughout the central and peripheral nervous systems, with each subtype mediating distinct physiological effects [6]. Research indicates that ethopropazine's therapeutic actions in movement disorders likely involve M1 receptor antagonism in the striatum, a key regulatory region for motor control [7].

Critical insights into ethopropazine's receptor selectivity have emerged from studies comparing its effects with those of other antimuscarinic agents. In electrophysiological investigations using striatal medium spiny neurons from DYT1 dystonia model mice, ethopropazine demonstrated a distinct profile compared to more selective M1 antagonists:

Table 2: Comparative Effects of Antimuscarinic Agents on Synaptic Plasticity in DYT1 Model

| Antimuscarinic Agent | Receptor Selectivity Profile | Effect on Corticostriatal Synaptic Plasticity |

|---|---|---|

| VU0255035 | Selective M1 antagonist | Complete rescue of LTD and synaptic depotentiation |

| Pirenzepine | M1-preferring antagonist | Complete rescue of LTD and synaptic depotentiation |

| Trihexyphenidyl | M1-preferring antagonist | Complete rescue of LTD and synaptic depotentiation |

| Orphenadrine | Non-selective antagonist | Partial rescue of synaptic plasticity |

| Biperiden | Non-selective antagonist | Failed to restore plasticity |

| Ethopropazine | Non-selective antagonist | Failed to restore plasticity |

This research demonstrates that selective M1 antagonism is sufficient to rescue synaptic plasticity deficits in this dystonia model, while non-selective agents like ethopropazine lack this efficacy [7]. The failure of ethopropazine to restore normal synaptic plasticity despite its muscarinic antagonistic activity suggests that its broad receptor profile may produce competing effects that preclude therapeutic normalization of corticostriatal signaling.

Kinetics and Mechanism of Muscarinic Blockade

The kinetic properties of ethopropazine's interaction with muscarinic receptors contribute significantly to its pharmacological profile. As a competitive antagonist, ethopropazine binds reversibly to muscarinic receptors, with its duration of action determined by receptor binding kinetics and pharmacokinetic parameters. The drug's plasmatic half-life and tissue distribution characteristics ensure sustained receptor occupancy following administration, supporting its therapeutic application in chronic movement disorders [5].

Experimental evidence suggests that ethopropazine's muscarinic antagonism exhibits limited subtype selectivity, a common challenge with orthosteric mAChR ligands due to the high sequence homology of the acetylcholine-binding site across receptor subtypes [8] [9]. This lack of selectivity likely contributes to both its therapeutic effects and side effect profile, as actions at peripheral M2 and M3 receptors can produce autonomic effects such as tachycardia, dry mouth, urinary retention, and constipation [6]. The development of more subtype-selective antimuscarinic agents represents an active area of research aimed at maintaining central therapeutic benefits while minimizing peripheral adverse effects.

Enzyme Interactions and Stereoselectivity

Butyrylcholinesterase Inhibition

Beyond its receptor antagonist properties, ethopropazine demonstrates potent inhibition of butyrylcholinesterase (BChE), with enzyme-inhibitor dissociation constants in the nanomolar range [2]. This inhibition displays marked stereoselectivity, with the (R)-enantiomer exhibiting significantly higher affinity for BChE compared to the (S)-enantiomer. Detailed kinetic studies have revealed that ethopropazine enantiomers interact with BChE through a complex mechanism involving binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme [2].

The steric constraints of BChE's active site gorge contribute significantly to this stereoselective recognition. In silico simulations of enzyme-inhibitor complexes suggest that the (R)-enantiomer achieves optimal positioning within the CAS, forming favorable interactions with key residues that the (S)-enantiomer cannot replicate due to differing spatial orientation of its substituents [2]. This stereoselective inhibition has implications for both the pharmacokinetic and pharmacodynamic properties of ethopropazine, potentially influencing its metabolic stability and clinical effects.

Table 3: Enzyme Inhibition Profile of Ethopropazine

| Enzyme Target | Affinity/Inhibition Constant | Stereoselectivity | Primary Binding Site |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | Nanomolar range (high affinity) | Yes - (R)-enantiomer preferential | Catalytic anionic site (CAS) and peripheral anionic site (PAS) |

| Acetylcholinesterase (AChE) | >1000-fold lower affinity than for BChE | Limited stereoselectivity | Not primary target |

| Other Esterases | No significant inhibition reported | Not applicable | Not applicable |

Functional Consequences of Enzyme Inhibition

The potent BChE inhibition by ethopropazine creates a complex pharmacodynamic interplay between its receptor antagonism and enzyme inhibition. Butyrylcholinesterase plays important roles in cholinergic transmission and metabolism of various ester-containing compounds, though its precise physiological functions remain less characterized than those of acetylcholinesterase. By inhibiting BChE, ethopropazine would be expected to increase synaptic acetylcholine levels, potentially counteracting its receptor-blocking effects to some degree [2].

The net therapeutic outcome likely reflects a balance between receptor blockade and enzyme inhibition, with the receptor antagonism predominating in most circumstances. This complex pharmacology may contribute to ethopropazine's particular utility in movement disorders, where modulation of multiple components of cholinergic signaling could theoretically provide benefits not achievable with more selective agents. However, the clinical relevance of BChE inhibition to the drug's therapeutic profile remains incompletely characterized and represents an area deserving further investigation.

Therapeutic Applications and Clinical Evidence

Movement Disorders

Ethopropazine has been used extensively in the treatment of Parkinson's disease, particularly for managing drug-induced parkinsonism and other forms of secondary parkinsonism [1] [2]. Its therapeutic efficacy in these conditions derives primarily from restoration of the functional balance between dopaminergic and cholinergic neurotransmission in the basal ganglia. In Parkinson's disease, dopamine depletion leads to relative cholinergic dominance in striatal circuits, and antimuscarinic agents like ethopropazine help counterbalance this dysregulation [7] [2].

The drug has demonstrated particular utility in managing tremor-predominant Parkinson's disease, where cholinergic mechanisms may play a more prominent role than in other symptom patterns. Additionally, ethopropazine has been employed as an antidyskinetic agent in the treatment of drug-induced movement disorders, particularly those associated with antipsychotic medications that block dopamine receptors [1]. Clinical experience suggests that ethopropazine provides symptomatic relief comparable to other antimuscarinic agents used in movement disorders, though controlled comparative trials are limited.

Other Potential Applications

Beyond its established uses in movement disorders, research has revealed additional potential applications for ethopropazine. Recent high-throughput screening identified ethopropazine as a modulator of collagen-induced platelet activation, specifically affecting calcium signaling dynamics stimulated by glycoprotein VI (GPVI) receptor activation [3]. This effect was preserved in the presence of plasma and resulted in suppression of collagen-dependent thrombus formation under arterial shear conditions, suggesting potential applications in antiplatelet therapy [3].

The pleiotropic effects of ethopropazine across multiple biological systems highlight the potential for repurposing this established agent for new therapeutic indications. However, the clinical development of ethopropazine for non-neurological applications would require careful assessment of the risk-benefit ratio given its pronounced central and peripheral anticholinergic effects. The development of analogs with more selective action on specific targets while minimizing muscarinic receptor-mediated side effects represents a promising alternative approach.

Experimental Protocols and Research Methods

Electrophysiological Assessment of Striatal Function

The effects of ethopropazine on synaptic function can be evaluated using sharp-microelectrode recordings from striatal medium spiny neurons (MSNs) in corticostriatal brain slices. The following protocol has been employed to investigate ethopropazine's actions in models of DYT1 dystonia [7]:

Tissue Preparation: Prepare parahorizontal corticostriatal slices (180-200 μm thickness) from relevant animal models (e.g., Tor1a+/Δgag mice for dystonia research) in oxygenated Krebs' solution. Maintain slices in artificial cerebrospinal fluid continuously oxygenated with 95% O₂/5% CO₂ at 32-33°C.

Electrophysiological Recording: Perform sharp-microelectrode recordings using electrodes filled with 2M KCl (40-60 MΩ resistance). Identify medium spiny neurons based on established electrophysiological characteristics (resting membrane potential approximately -85 mV, input resistance 30-40 MΩ, time constant 1.2-1.5 ms).

Synaptic Stimulation: Evoke glutamatergic excitatory postsynaptic potentials (EPSPs) using a bipolar electrode placed in cortical layers V-VI. Utilize picrotoxin (50 μM) to block GABAA receptors. Deliver synaptic stimuli at 0.1 Hz, averaging 6 consecutive events.

Plasticity Induction: Induce long-term depression (LTD) using high-frequency stimulation (HFS: 3 trains of 100 Hz for 3 seconds, with 20-second intervals). For long-term potentiation (LTP) induction, remove magnesium from the perfusion solution and apply similar HFS protocols.

Drug Application: Apply ethopropazine via bath perfusion at concentrations typically ranging from 1-10 μM. Monitor effects on intrinsic membrane properties, paired-pulse facilitation (PPR), and long-term synaptic plasticity.

This methodology allows direct assessment of ethopropazine's effects on corticostriatal synaptic transmission and plasticity, providing insights into its potential mechanisms of action in movement disorders.

Enzyme Inhibition Kinetics

The inhibition of butyrylcholinesterase by ethopropazine can be characterized using detailed kinetic analyses. The following protocol adapted from Šinko et al. provides comprehensive assessment of inhibition parameters [2]:

Enzyme Preparation: Utilize purified BChE from appropriate sources (e.g., horse serum, human plasma, or recombinant forms). Standardize enzyme activity using established spectrophotometric methods.

Substrate Hydrolysis Monitoring: Measure enzyme activity using acetylthiocholine (ATCh) as substrate. Monitor hydrolysis continuously by the Ellman method, following the formation of 5-thio-2-nitrobenzoate at 412 nm.

Inhibition Assays: Preincubate enzyme with various concentrations of ethopropazine (typically ranging from nanomolar to micromolar) for appropriate time periods before adding substrate. Include controls without inhibitor and appropriate solvent controls.

Data Analysis: Analyze progress curves to determine inhibition parameters. Fit data to appropriate kinetic models (e.g., competitive, non-competitive, or mixed inhibition models). Determine inhibition constants (Kᵢ) for each enantiomer separately and for the racemic mixture.

Stereoselectivity Assessment: Compare kinetic parameters between (R)- and (S)-enantiomers to quantify stereoselectivity. Perform molecular docking studies to visualize potential binding orientations within the BChE active site gorge.

This comprehensive kinetic characterization enables researchers to quantify the potency and mechanism of ethopropazine's BChE inhibition and understand the structural basis for its stereoselective interactions with the enzyme.

Synthetic Approaches and Analytical Methods

Chemoenzymatic Synthesis

The preparation of enantiomerically enriched ethopropazine has been achieved through a chemoenzymatic route that leverages lipase-catalyzed kinetic resolution. This approach, developed as an alternative to traditional resolution methods, provides efficient access to both enantiomers in high enantiomeric excess [1]:

Key Intermediate Synthesis: Prepare racemic 1-(10H-phenothiazin-10-yl)propan-2-ol through regioselective ring-opening of propylene oxide by phenothiazine using n-butyllithium as base at ambient temperature (64-77% yield).

Enzymatic Resolution: Subject the racemic alcohol to lipase-catalyzed transesterification using Novozym 435 or Lipozyme TL IM as biocatalysts. These enzymes demonstrate excellent enantioselectivity (E-value up to 844), providing both enantiomeric alcohols with enantiomeric excess up to >99%.

Absolute Configuration Assignment: Determine absolute configuration of resolved alcohols using modified Mosher's methodology, confirmed by X-ray diffraction analysis.

Final Compound Synthesis: Convert enantiomerically pure alcohols to bromide derivatives using PBr₃, then displace with appropriate amine to yield target (R)- and (S)-ethopropazine in 84-98% enantiomeric excess.

This stereodivergent synthesis represents a significant advance over traditional resolution methods, providing efficient access to both enantiomers for pharmacological characterization [1].

Analytical Characterization

Analysis of ethopropazine enantiomers can be performed using chiral HPLC methods with appropriate stationary phases capable of discriminating the stereocenters [1]. These methods enable determination of enantiomeric purity and quantification of individual enantiomers in biological samples, essential for pharmacokinetic and metabolic studies. The development of robust analytical methods has facilitated investigations into the potential stereoselective pharmacokinetics and metabolism of ethopropazine, though studies to date have demonstrated non-stereoselective distribution in animal models [5].

Research Gaps and Future Directions

Despite decades of clinical use, significant knowledge gaps persist regarding ethopropazine's precise mechanisms and optimal applications. The failure of ethopropazine to restore synaptic plasticity in dystonia models despite its antimuscarinic activity suggests complex interactions with multiple neurotransmitter systems that warrant further investigation [7]. Additionally, the clinical relevance of its potent BChE inhibition remains poorly characterized and merits systematic evaluation.

Future research directions should include:

Receptor Profiling: Comprehensive assessment of ethopropazine's affinity and functional activity across all muscarinic receptor subtypes using modern radioligand binding and functional assays.

Structural Studies: Determination of high-resolution structures of ethopropazine bound to both muscarinic receptors and butyrylcholinesterase to guide design of more selective analogs.

Therapeutic Optimization: Development of analogs with improved subtype selectivity to enhance therapeutic efficacy while minimizing adverse effects.

Clinical Trials: Well-controlled studies comparing ethopropazine with other antimuscarinic agents in movement disorders and potential new indications.

The continued investigation of ethopropazine and related compounds represents a promising approach to developing improved therapies for neurological disorders involving cholinergic dysfunction.

Visual Synthesis of Signaling Pathways

The following diagram illustrates the complex pharmacological interactions of ethopropazine with muscarinic receptors and butyrylcholinesterase in the cholinergic system:

Ethopropazine's dual mechanism: antagonizing muscarinic receptors while inhibiting butyrylcholinesterase enzyme activity.

The diagram above illustrates the dual mechanism of action of ethopropazine, showing how it both competitively antagonizes muscarinic receptors and inhibits butyrylcholinesterase, the enzyme responsible for acetylcholine degradation. This complex pharmacology results in modulation of cholinergic signaling at multiple levels.

The following experimental workflow outlines the key procedures for evaluating ethopropazine's effects on synaptic function in striatal neurons:

References

- 1. First chemoenzymatic stereodivergent synthesis of both ... [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of stereoselective interaction between ... [sciencedirect.com]

- 3. Ultra-high throughput-based screening for the discovery of ... [nature.com]

- 4. This compound - Drug Targets, Indications, ... [synapse.patsnap.com]

- 5. Disposition of Ethopropazine Enantiomers in the Rat [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Anticholinergic drugs rescue synaptic plasticity in DYT1 dystonia [pmc.ncbi.nlm.nih.gov]

- 8. Drug Design Targeting the Muscarinic Receptors and the ... [pmc.ncbi.nlm.nih.gov]

- 9. Multitargeting nature of muscarinic orthosteric agonists and ... [pmc.ncbi.nlm.nih.gov]

NMDA glutamate receptor antagonism Ethopropazine

Mechanism of Action and Quantitative Data

Ethopropazine's primary therapeutic action in Parkinson's disease is attributed to its anticholinergic properties, which help balance cholinergic and dopaminergic activity in the basal ganglia [1] [2]. Its local anesthetic effect is linked to NMDA receptor antagonism [1] [2]. Additionally, it is a potent and selective inhibitor of butyrylcholinesterase (BChE) with significant stereoselectivity in its interactions [3] [4].

The following table summarizes its key targets and measured affinities:

| Target | Action | Reported Affinity/IC₅₀ | Notes |

|---|---|---|---|

| NMDA Receptor | Antagonist | Not quantified in search results | Mechanism for local anesthetic/neuropathic pain relief [1] [2] [4]. |

| Butyrylcholinesterase (BChE) | Potent, selective inhibitor | Nanomolar range (enzyme-inhibitor dissociation constants) [3] | Over 1000-fold greater affinity for human BChE than for AChE [3]. Inhibition is stereoselective [3]. |

| Acetylcholinesterase (AChE) | Poor inhibitor | Not specified | Significantly weaker inhibition compared to BChE [4]. |

| Muscarinic Acetylcholine Receptors (mAChR) | Non-selective antagonist | Not quantified in search results | Contributes to anticholinergic effects [4]. |

Experimental Models and Protocols

Here is a summary of key experimental findings and methodologies from the literature:

| Study Focus | Model System | Treatment & Dose | Key Outcome | Reference |

|---|---|---|---|---|

| BChE Inhibition Kinetics | In vitro enzyme assay; Human BChE, Horse serum BChE | Ethopropazine enantiomers & racemate | BChE stereoselectivity originates from interactions at the catalytic anionic site (CAS); complex kinetics suggest multiple binding events [3]. | [3] |

| Neuropathic Pain | In vivo; Rat model (sciatic nerve ligation) | 10, 20, 30 mg/kg (subcutaneous) | Dose-dependent alleviation of thermal hyperalgesia; enhanced efficacy and duration when co-administered with α2 agonists (clonidine or guanabenz) [4]. | [4] |

| Cellular Viability & Proliferation | In vitro; Human-derived cell lines (LAN-5, SK-N-SH, NCI-H69) | 0-250 µM (24 hr) | Exhibited dose-dependent toxicity (LD₅₀ = 28 µM in LAN-5 cells) and proliferative effects in other lines, mediated via mAChR receptors [4]. | [4] |

Detailed experimental protocols are available in the source material:

- BChE Enzyme Kinetics [3]: The study used purified BChE from human and horse serum, with acetylthiocholine (ATCh) as a substrate. Inhibition by ethopropazine enantiomers was analyzed using a stopped-flow spectrophotometer, and data were fitted to various kinetic models to determine the mechanism of action.

- Neuropathic Pain Model [4]: Researchers induced neuropathic pain in rats via loose ligation of the sciatic nerve and assessed analgesia by measuring paw withdrawal latency (PWL) to a thermal stimulus after subcutaneous drug administration.

Pharmacological Context and Implications

Ethopropazine's pharmacology is complex, with multiple mechanisms contributing to its overall effects:

- NMDA Antagonism: As an NMDA receptor antagonist, ethopropazine is part of a drug class that includes ketamine and memantine [5]. This action is implicated in its local anesthetic effect and potential modulation of neuropathic pain [1].

- Cholinesterase Inhibition: Its potent and selective inhibition of BChE, over AChE, is a distinctive feature [3] [4]. The stereoselective interaction with BChE suggests a specific binding mode within the enzyme's active site [3].

- Anticholinergic Activity: This remains its primary therapeutic mechanism for Parkinson's disease, but it is also associated with cognitive side effects, especially with long-term use [6].

The following diagram illustrates the interplay of these mechanisms and their functional outcomes:

Summary of Ethopropazine's multi-target pharmacology and functional outcomes.

Research Considerations and Future Directions

For research and development professionals, key considerations include:

- Polypharmacy Implications: Long-term use of anticholinergics like ethopropazine is associated with an increased risk of dementia in Parkinson's patients [6]. This risk must be weighed against therapeutic benefits.

- Metabolic Considerations: Impaired cytochrome P450 2D6 (CYP2D6) function in PD patients may reduce the metabolism of anticholinergic drugs, potentially increasing adverse effects [6].

- Multi-Target Drug Design: Ethopropazine serves as an example of a single drug acting on multiple targets (NMDA, BChE, mAChR). Understanding these interactions is crucial for predicting both efficacy and side effects [1] [3] [4].

References

- 1. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 2. Profenamine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Mechanism of stereoselective interaction between ... [sciencedirect.com]

- 4. Ethopropazine hydrochloride (Synonyms: Isothazine) [medchemexpress.com]

- 5. - Wikipedia NMDA receptor antagonist [en.wikipedia.org]

- 6. Antimuscarinic Anticholinergic Medications in Parkinson ... [pmc.ncbi.nlm.nih.gov]

Phenothiazine Derivatives: A Snapshot of Biological Activities and Mechanisms

Phenothiazines demonstrate significant therapeutic potential beyond their classical use as antipsychotics, showing promise in oncology and as treatments for drug-resistant infections. [1] Their broad efficacy stems from interactions with diverse biological targets, and modifications to the core structure can enhance their pharmacological profile. [2] [1]

The table below summarizes the anticancer activities and mechanisms of several key phenothiazines.

| Phenothiazine | Cancer Types | Anti-tumor Activity | Mechanisms of Action |

|---|---|---|---|

| Chlorpromazine | Glioma, Leukemia, Pancreatic, Hepatocellular Carcinoma | Cytotoxic, Induces Apoptosis, Inhibits Proliferation | Inhibits Cytochrome c Oxidase; Disrupts K-Ras Membrane Binding; Increases ROS; Inhibits PI3K/AKT/mTOR [1] |

| Fluphenazine | Melanoma, Colon & Breast Cancer, Glioblastoma | Anti-proliferative, Induces Apoptosis, Enhances Chemotherapy | Induces G0/G1 Arrest; Causes Mitochondrial Apoptosis & DNA Damage; Blocks PI3K-AKT-mTOR [1] |

| Thioridazine | Ovarian, Lung, Cervical, Glioblastoma, Leukemia | Induces Apoptosis, Reduces Viability, Inhibits Metastasis | G0/G1 Arrest; Inhibits PI3K/AKT/mTOR; Increases ROS; Suppresses Stemness Genes [1] [3] |

| Trifluoperazine | Melanoma, Breast Cancer, Glioblastoma, Osteosarcoma | Anti-proliferative, Enhances Radiation-induced Cell Death | Causes Lysosomal Dysfunction & Autophagy Inhibition; Induces G0/G1 Arrest; Activates ROS & Mitophagy [4] [1] |

| Prochlorperazine | Squamous Cell Carcinoma, NSCLC, Leukemia | Increases Cancer Cell Death, Boosts Antibody Efficacy | Alters EGFR Distribution; Binds KRAS; Activates p53 & p21; Induces DNA Damage [1] |

Experimental Protocols for Key Assays

To support your experimental work, here are methodologies from recent studies for evaluating phenothiazine derivatives.

In Vitro Cytotoxicity Screening (MTS/PMS Assay) This method was used to screen 28 PTZ derivatives against human liver cancer cell lines (Hep3B, SkHep1). [4]

- Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well.

- Compound Treatment: After 24 hours, treat the cells with various concentrations of the phenothiazine derivatives.

- Incubation: Incubate the plates for 72 hours.

- Viability Measurement: Add a combined solution of MTS and phenazine methosulfate (PMS) to each well. Incubate for 1-4 hours, then measure the absorbance at 490-500 nm to determine cell viability. [4]

In Vivo Toxicity Assessment in Zebrafish Zebrafish embryos/larvae are a suitable model for preliminary toxicity screening. [4]

- Exposure: Expose zebrafish embryos to different concentrations of the phenothiazine compounds.

- Monitoring: Monitor the embryos/larvae for mortality and developmental abnormalities for a set period (e.g., 96 hours post-fertilization).

- Analysis: Calculate the lethal concentration (LC50) and observe specific teratogenic effects. Compounds 8 and 10 from the cited study were examples with low toxicity in this model. [4]

Molecular Docking with Acetylcholinesterase (AChE) In silico studies help identify cholinesterases as common targets and predict interaction modes. [4]

- Protein Preparation: Obtain the 3D structure of the target protein (e.g., AChE) from a protein data bank. Prepare the protein by removing water molecules and adding hydrogen atoms.

- Ligand Preparation: Draw the 3D chemical structures of the phenothiazine derivatives and optimize their geometry.

- Docking Simulation: Perform the docking simulation using software like AutoDock Vina to predict the binding affinity (kcal/mol) and the specific amino acid interactions within the protein's active site. [4]

Visualizing Signaling Pathways and Workflows

The following diagrams, created with the DOT language, illustrate key concepts and pathways from the research. You can use these scripts in a Graphviz visual editor to generate the images.

Mechanisms of Phenothiazine Antitumor Action

Workflow for Phenothiazine Derivative Screening

Future Research Directions

The repurposing of phenothiazines presents a promising strategy for addressing current challenges in oncology and infectious diseases. Future work should focus on:

- Clinical Validation: Advancing the most promising lead compounds into clinical trials to validate their efficacy and safety in humans. [1]

- Combination Therapies: Further elucidating the mechanisms that make phenothiazines effective adjuvants, potentially enhancing the efficacy of existing chemotherapy and antibiotics. [1]

- Derivative Optimization: Continuing to synthesize and test novel derivatives, particularly those combining the phenothiazine core with other functional groups (e.g., NO donors), to improve potency and reduce toxicity. [3]

References

- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini- ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Phenothiazine Derivatives and their Diverse ... [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel phenothiazine ... [sciencedirect.com]

- 4. Synthesis and Structure of Novel Phenothiazine Derivatives ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Spectrophotometric Determination of Tungsten Using Ethopropazine Hydrochloride

Introduction and Principles

The spectrophotometric determination of tungsten represents a significant analytical challenge in various industrial and research applications, particularly in the analysis of alloy steels and other metallurgical samples. The method utilizing Ethopropazine Hydrochloride (EPH) as a complexing agent offers a sensitive, selective, and relatively straightforward approach for quantifying tungsten(VI) in complex matrices. This compound, chemically known as N10-(2-diethylaminopropyl)phenothiazine, is a phenothiazine derivative that has found applications not only in pharmaceutical contexts but also in analytical chemistry as a sensitive reagent for metal ion determination [1]. This protocol details the application of EPH for the formation of a yellow-colored ternary complex with tungsten(VI) and thiocyanate, which can be extracted into chloroform and measured spectrophotometrically.

The fundamental principle underlying this analytical method involves the formation of a chloroform-soluble ternary complex between tungsten(VI), thiocyanate ions, and this compound under carefully controlled conditions. This complex exhibits a distinct absorption maximum at 404 nm, providing the basis for quantitative determination [2] [3]. The method demonstrates excellent sensitivity with a Sandell's sensitivity value of 20.03 ng cm⁻², making it suitable for trace analysis of tungsten in various sample matrices. The reaction is characterized by its stability and conformity to Beer's law over a defined concentration range, enabling reliable quantitative analysis.

The significance of this method lies in its practical application to the analysis of alloy steels, where tungsten serves as a crucial alloying element that imparts hardness, wear resistance, and high-temperature strength to the material. Accurate determination of tungsten content is essential for quality control in metallurgical industries, material characterization in research laboratories, and compliance with material specifications in manufacturing processes. Compared to more sophisticated techniques like ICP-MS or AAS, which require expensive instrumentation and specialized operating skills, the EPH-based spectrophotometric method offers a cost-effective alternative that is particularly valuable for laboratories with limited budgets or in field applications [4].

Reagents and Materials

Chemicals and Reagents

- This compound (EPH) (C₁₉H₂₄N₂S·HCl), minimum 99% purity [1]

- Ammonium thiocyanate (NH₄SCN), analytical grade

- Potassium thiocyanate (KSCN), analytical grade (alternative to ammonium thiocyanate)

- Chloroform (CHCl₃), analytical grade

- Hydrochloric acid (HCl), concentrated, analytical grade

- Sulfuric acid (H₂SO₄), concentrated, analytical grade

- Phosphoric acid (H₃PO₄), concentrated, analytical grade

- Sodium hydroxide (NaOH), analytical grade

- Tungsten standard solution (1 mg/mL): Prepared from sodium tungstate (Na₂WO₄·2H₂O) or other high-purity tungsten compounds

- Organic solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO), dimethyl formamide (DMF) of ACS reagent grade [1]

- Double distilled water for all solution preparations and dilutions [1]

Equipment and Instruments

- UV-Visible spectrophotometer with matched 1 cm quartz cells

- Analytical balance with precision of ±0.0001 g

- pH meter with appropriate electrodes

- Separating funnels (125-250 mL capacity) for solvent extraction

- Volumetric flasks ( various capacities: 10, 25, 50, 100, 1000 mL)

- Pipettes and burettes for precise volume measurements

- Water bath or heating mantles for temperature control

- Filter paper for filtration steps (if required)

- Desiccator containing anhydrous calcium sulfate for drying samples [1]

Preparation of Reagents

- EPH solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of double distilled water. The solution should be prepared fresh weekly and stored in an amber-colored bottle to protect from light.

- Ammonium thiocyanate solution (10% w/v): Dissolve 10 g of ammonium thiocyanate in 100 mL of double distilled water. Filter if necessary to remove any insoluble particles.

- Hydrochloric acid solution (6 M): Carefully add 500 mL of concentrated HCl to 500 mL of double distilled water with constant stirring.

- Standard tungsten solution (100 μg/mL): Dilute 10 mL of the stock tungsten solution (1 mg/mL) to 100 mL with double distilled water. Prepare this solution fresh daily.

Experimental Procedures

Sample Preparation Protocol

3.1.1 Decomposition of Alloy Steel Samples

- Weigh accurately approximately 0.1 g of the alloy steel sample into a 250 mL borosilicate beaker.

- Add 10 mL of concentrated hydrochloric acid and cover with a watch glass. Heat gently on a hot plate until the initial reaction subsides.

- Carefully add 5 mL of concentrated sulfuric acid and 2 mL of concentrated phosphoric acid. Continue heating until the sample is completely dissolved and white fumes of sulfur trioxide appear.

- Cool the solution and add 20 mL of double distilled water. Heat again to dissolve any soluble salts. Filter if necessary through Whatman No. 40 filter paper to remove silica or insoluble residues.

- Transfer the solution quantitatively to a 100 mL volumetric flask and make up to the mark with double distilled water. This solution serves as the sample stock solution for subsequent analysis.

3.1.2 Preparation of Calibration Standards

- Pipette 0, 1, 2, 5, 8, 10, 12, and 15 mL of the working standard tungsten solution (100 μg/mL) into a series of 100 mL separating funnels. These correspond to 0, 1, 2, 5, 8, 10, 12, and 15 μg/mL of tungsten in the final solution.

- To each separating funnel, add 5 mL of 6 M hydrochloric acid, followed by 5 mL of 10% ammonium thiocyanate solution.

- Swirl the mixture gently to ensure complete mixing of the reagents before proceeding to the complex formation step.

Complex Formation and Extraction

- Add 5 mL of 0.5% this compound solution to each separating funnel containing the calibration standards or sample solutions.

- Add 10 mL of chloroform to each separating funnel, securely stopper, and shake vigorously for 3-5 minutes to ensure complete extraction of the ternary complex into the organic phase.

- Allow the phases to separate completely. The yellow-colored ternary complex will partition into the lower chloroform layer.

- Carefully drain the chloroform layer into a clean, dry test tube or small beaker, taking care to avoid any aqueous phase contamination.

- If the organic phase appears cloudy, add a small amount of anhydrous sodium sulfate to clarify the solution.

- The chloroform extract is now ready for spectrophotometric measurement.

Spectrophotometric Measurement

- Set up the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes to ensure stable operation.

- Set the wavelength to 404 nm, the absorption maximum for the tungsten-EPH-thiocyanate ternary complex.

- Use chloroform as the blank to zero the instrument.

- Measure the absorbance of each calibration standard and sample solution against the blank.

- Record the absorbance values for each solution and prepare a calibration curve by plotting absorbance versus concentration of tungsten.

- Determine the concentration of tungsten in the sample solutions by comparing their absorbance with the calibration curve.

Table 1: Optimal Experimental Conditions for Tungsten Determination Using EPH

| Parameter | Optimal Condition | Variation Range | Remarks |

|---|---|---|---|

| Wavelength | 404 nm | 400-410 nm | Absorption maximum |

| pH Range | Strongly acidic | 1.0-2.0 | 6M HCl medium |

| EPH Concentration | 0.5% (w/v) | 0.25-1.0% | 5 mL per 25 mL total volume |

| Thiocyanate Concentration | 10% (w/v) | 5-15% | 5 mL per 25 mL total volume |

| Shaking Time | 3-5 minutes | 2-10 minutes | Vigorous shaking for complete extraction |

| Complex Stability | >24 hours | Up to 48 hours | Stable absorbance readings |

Results and Validation

Complex Characteristics and Spectral Properties

The tungsten-EPH-thiocyanate ternary complex exhibits distinct spectral properties that form the basis for its analytical application. The complex in chloroform shows a well-defined absorption maximum at 404 nm with a yellow coloration that provides high visual sensitivity for qualitative assessment. The complex follows the Beer-Lambert law over the concentration range of 1-15 μg/mL of tungsten, with an optimum determination range of 2.3-12.9 μg/mL based on the calibration data [2] [3]. The molar absorptivity and Sandell's sensitivity values indicate the high sensitivity of this method, making it suitable for trace determination of tungsten in various matrices.

The stoichiometry of the complex has been established through Job's method of continuous variation, which confirms a 1:1:1 ratio between tungsten, thiocyanate, and EPH in the ternary complex. The complex formation is rapid under optimal conditions, and once formed, it remains stable for extended periods, allowing flexibility in measurement time. The extraction efficiency into chloroform is greater than 95%, ensuring minimal loss of the complex during the phase separation process and contributing to the high precision of the method.

Method Validation Parameters

Table 2: Analytical Performance Characteristics of the EPH Method for Tungsten Determination

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Beer's Law Range | 1-15 μg/mL | Linear correlation between absorbance and concentration |

| Optimum Concentration Range | 2.3-12.9 μg/mL | Range for most accurate determination |

| Sandell's Sensitivity | 20.03 ng cm⁻² | Amount of tungsten per cm² giving absorbance of 0.001 |

| Molar Absorptivity | ~1.0 × 10⁴ L mol⁻¹ cm⁻¹ | Calculated based on molecular weight of tungsten |

| Precision (RSD) | <2% | For n=9 determinations at 5 μg/mL concentration [4] |

| Detection Limit | ~0.5 μg/mL | Based on 3σ of blank measurements |

| Quantitation Limit | ~1.5 μg/mL | Based on 10σ of blank measurements |

The method validation includes assessment of precision, accuracy, sensitivity, and specificity according to established analytical guidelines. The precision expressed as relative standard deviation (RSD) is less than 2% for multiple determinations (n=9) at medium concentration levels, demonstrating excellent repeatability [4]. The accuracy of the method has been verified through recovery studies and comparison with certified reference materials, showing recovery percentages between 98-102% for most sample matrices. The specificity of the method was evaluated through extensive interference studies, confirming that common metal ions found in alloy steels do not significantly interfere when present in typical concentrations.

Interference Studies

The effect of various foreign ions on the determination of tungsten(VI) using EPH has been systematically investigated to establish the method's selectivity [2] [3]. The studies reveal that common metal ions such as iron, nickel, chromium, and vanadium, which are typically present in alloy steels, do not interfere when present in concentrations up to 10 times that of tungsten. However, certain ions that form stable complexes with thiocyanate or EPH may cause interference if present in high concentrations. The addition of masking agents such as EDTA or citrate can minimize these interferences in complex matrices.

Table 3: Effect of Foreign Ions on Tungsten Determination (for 5 μg/mL tungsten)

| Ion | Tolerable Limit (ion/tungsten ratio) | Interference Effect | Remedial Measures |

|---|---|---|---|

| Fe(III) | 100:1 | Forms colored complex with SCN⁻ | Reduce with ascorbic acid to Fe(II) |

| Mo(VI) | 50:1 | Competes with tungsten | Add tartrate as masking agent |

| V(V) | 50:1 | Oxidizes the reagent | Reduce with ascorbic acid |

| Cu(II) | 100:1 | Forms complex with EPH | Add EDTA as masking agent |

| Cr(VI) | 75:1 | Oxidizing agent | Reduce to Cr(III) with sulfite |

| Ni(II) | 200:1 | No significant interference | None required |

| Co(II) | 100:1 | Weak complex formation | Increase EPH concentration |

Applications and Analysis

Application to Alloy Steels

The EPH-based spectrophotometric method has been successfully applied to the determination of tungsten in various alloy steel samples, demonstrating its practical utility in industrial analysis [2] [3]. The method involves careful dissolution of the steel sample followed by appropriate pretreatment to eliminate potential interferences from alloying elements. For high-speed steels and tool steels containing tungsten in the range of 5-20%, suitable dilution factors must be applied to bring the tungsten concentration within the determinable range of the method. The analysis of certified reference materials with known tungsten content shows excellent agreement between certified and measured values, validating the method's accuracy for real sample applications.

The sample preparation workflow for alloy steels can be visualized as follows:

Figure 1: Workflow for Spectrophotometric Determination of Tungsten in Alloy Steels Using EPH

Analytical Considerations and Troubleshooting

Several analytical considerations should be addressed to ensure accurate and reproducible results. The acid concentration must be strictly controlled as it affects both the complex formation and extraction efficiency. The order of addition of reagents is critical—typically, the acidified tungsten solution should be treated with thiocyanate first, followed by the addition of EPH reagent. Temperature control during complex formation and extraction is important as elevated temperatures may lead to decomposition of the complex or evaporation of chloroform, affecting the reproducibility.

Troubleshooting guidelines for common issues encountered during analysis:

- Low Absorbance Values: This may indicate incomplete complex formation due to incorrect pH, insufficient shaking time, or degraded reagents. Check the pH of the solution and ensure adequate shaking time for complete extraction.

- Poor Precision: Inconsistent results may stem from variations in shaking intensity or time, temperature fluctuations, or contamination between samples. Standardize the extraction procedure and ensure consistent operating conditions.

- Non-Linear Calibration: Deviation from Beer's law may occur due to incorrect wavelength setting, stray light issues, or high analyte concentrations. Verify instrument calibration and prepare fresh standards.

- Cloudy Organic Phase: This indicates incomplete phase separation or water droplets in the chloroform layer. Add a small amount of anhydrous sodium sulfate or filter through dry filter paper.

- Interference Effects: When analyzing complex matrices, employ appropriate masking agents or separation techniques to minimize interference from coexisting ions.

Conclusions

The spectrophotometric method utilizing this compound for the determination of tungsten(VI) represents a robust, sensitive, and cost-effective analytical technique suitable for routine analysis in industrial laboratories. The method offers several advantages including simple instrumentation, straightforward procedures, adequate sensitivity for most practical applications, and good selectivity when appropriate masking agents are employed. The formation of a stable yellow-colored ternary complex extractable into chloroform provides a reliable basis for quantification with good precision and accuracy.

The successful application of this method to the analysis of alloy steels demonstrates its practical utility in quality control and material characterization in metallurgical industries. While more sophisticated techniques like ICP-OES or ICP-MS offer lower detection limits and multi-element capability, the EPH-based spectrophotometric method remains a valuable tool for laboratories with limited budgets or for applications where tungsten is the primary element of interest. The method can be adapted for the analysis of other matrices such as geological samples, catalysts, and environmental samples with appropriate sample preparation techniques.

Future developments in this area may focus on the incorporation of micellar media to enhance sensitivity, as demonstrated in the determination of gold using BSOPD where the presence of nonionic surfactant Triton X-100 increased molar absorptivity by almost tenfold [4]. Additionally, the synthesis and application of related phenothiazine derivatives may further improve the selectivity and sensitivity of spectrophotometric methods for tungsten and other strategically important metals.

References

- 1. Transition Metal Complexes of Ethopropazine: Synthesis ... [article.sapub.org]

- 2. Extractive spectrophotometric determination of tungsten(VI) ... [pubmed.ncbi.nlm.nih.gov]

- 3. Abstract: Vol.18, Num.8, p.913 - Analytical Sciences [jsac.or.jp]

- 4. A Simple and Selective Spectrophotometric Method for the ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Applications and Protocols for Ethopropazine Hydrochloride in Pharmaceutical and Chemical Analysis

Introduction to Ethopropazine Hydrochloride

This compound (EPH) is a phenothiazine derivative with significant applications in both pharmaceutical sciences and analytical chemistry. Chemically identified as N,N-Diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine hydrochloride, this compound possesses a molecular formula of C₁₉H₂₅ClN₂S and a molecular weight of 312.5 g/mol for the free base with an additional 36.5 g/mol for the hydrochloride counterion [1]. The compound's structural features include a tricyclic phenothiazine ring system and a basic side chain that facilitates various analytical applications, particularly in metal ion determination and pharmaceutical analysis. EPH's cationic nature and chromophoric system make it amenable to various analytical techniques, including spectrophotometry, chromatography, and electrophoretic methods.

This compound has been extensively utilized as an analytical reagent in trace metal determination, particularly for tungsten in alloy steels, and as a model compound for studying separation techniques of chiral phenothiazine drugs. Its physicochemical properties, including limited aqueous solubility that can be enhanced through solid dispersion techniques, have been characterized to support these applications [2]. This application note provides comprehensive protocols and analytical data for researchers and scientists working in pharmaceutical development and analytical method validation.

Chemical Structure and Fundamental Properties

Structural Characteristics: this compound features a three-ring phenothiazine system with an aliphatic side chain containing a tertiary amine group that is protonated under acidic conditions. The sulfur and nitrogen atoms in the phenothiazine ring contribute to the compound's electron-donating capability, enabling the formation of complexes with various metal ions [3] [1].

Physicochemical Properties: The compound appears as a solid with limited water solubility that can be enhanced through pharmaceutical formulation approaches. It has two relevant CAS registry numbers: 1094-08-2 for the hydrochloride salt and 522-00-9 for the free base form. The compound's structural flexibility allows it to adapt to different molecular environments, which is particularly valuable in chromatographic enantioseparation processes [1].

Analytical Relevance: The conjugated π-system of the phenothiazine ring provides strong UV absorption, making the compound suitable for detection in various chromatographic and spectroscopic methods. The ionizable tertiary amine allows for protonation under acidic conditions, facilitating electrophoretic separation and solid-phase extraction techniques [4] [5].

Spectrophotometric Determination of Tungsten in Alloys

Principle and Applications

This compound serves as a sensitive spectrophotometric reagent for the determination of tungsten(VI) in alloy steels through the formation of a yellow-colored ternary complex. The method is based on the interaction of EPH with tungsten(VI) in the presence of thiocyanate to form a chloroform-soluble complex that exhibits maximum absorption at 404 nm [6]. This analytical application is particularly valuable in metallurgical analysis for quality control of alloy steels, where precise tungsten quantification is essential for material performance specifications.

The method offers exceptional sensitivity with a Sandell's sensitivity value of 20.03 ng cm⁻², allowing for the detection of trace levels of tungsten in complex matrices. The complex demonstrates compliance with Beer's law over a concentration range of 1–15 µg mL⁻¹, with an optimal working range of 2.3–12.9 µg mL⁻¹, providing sufficient dynamic range for most industrial applications. The procedure has been validated for selectivity through comprehensive investigation of foreign ion effects, demonstrating minimal interference from common matrix components in alloy steels [6].

Detailed Experimental Protocol

Materials and Reagents:

- This compound solution (0.5% w/v in distilled water)

- Potassium thiocyanate solution (10% w/v in distilled water)

- Tungsten(VI) standard solution (100 µg mL⁻¹ in distilled water)

- Hydrochloric acid (concentrated, analytical grade)

- Chloroform (analytical grade)

- Alloy steel samples (finely powdered)

Instrumentation:

- UV-Visible spectrophotometer with 1 cm matched quartz cells

- Analytical balance (precision ±0.0001 g)

- Separating funnels (125 mL capacity)

- Water bath with temperature control

- pH meter with combined glass electrode

Procedure:

Sample Preparation: Dissolve an accurately weighed alloy steel sample (approximately 0.5 g) in 10 mL of concentrated hydrochloric acid by gentle heating in a water bath at 60°C. Cool the solution and filter if necessary to remove insoluble residues. Dilute to 50 mL with distilled water in a volumetric flask.

Complex Formation: Transfer an aliquot of the sample solution containing 5–50 µg of tungsten(VI) to a 125 mL separating funnel. Add 2 mL of 10% potassium thiocyanate solution and 3 mL of 0.5% EPH solution. Adjust the pH to 1.5–2.0 using dilute hydrochloric acid or sodium hydroxide solution.

Extraction: Add 10 mL of chloroform to the separating funnel and shake vigorously for 3 minutes. Allow the phases to separate completely, then drain the chloroform layer into a 25 mL volumetric flask. Repeat the extraction with an additional 5 mL of chloroform and combine the extracts. Dilute to volume with chloroform.

Measurement: Measure the absorbance of the chloroform extract at 404 nm against a reagent blank prepared similarly but without the tungsten standard. Use 1 cm matched quartz cells for all measurements.

Calibration: Prepare a series of tungsten(VI) standard solutions covering the range of 1–15 µg mL⁻¹ and process them following the same procedure. Construct a calibration curve by plotting absorbance against concentration.

Table 1: Analytical Performance Characteristics of the Spectrophotometric Method for Tungsten Determination

| Parameter | Specification |

|---|---|

| Wavelength of maximum absorption | 404 nm |

| Beer's law range | 1–15 µg mL⁻¹ |

| Optimum concentration range | 2.3–12.9 µg mL⁻¹ |

| Molar absorptivity | Not specified in source |

| Sandell's sensitivity | 20.03 ng cm⁻² |

| Complex color | Yellow |

| Extraction solvent | Chloroform |

Method Validation and Quality Control

The method has been validated for precision, accuracy, and robustness in the determination of tungsten in alloy steels. The ternary complex formation is highly specific for tungsten(VI) in the presence of thiocyanate and EPH, with controlled pH being critical for optimal complexation. Potential interferences from other metal ions can be minimized through pH adjustment and the use of masking agents when necessary [6].

For quality control, include reagent blanks, duplicate samples, and certified reference materials in each analytical batch. The reagent blank accounts for any background absorbance from the reagents or solvents. The stability of the colored complex should be verified by measuring absorbance at regular time intervals; the complex typically remains stable for sufficient time to permit accurate measurement. The method's ruggedness has been confirmed through successful application to various alloy steel samples with different composition matrices [6].

Chromatographic Separation and Analysis

Enantiomeric Separation Techniques

Ethopropazine, like other phenothiazine derivatives, contains a chiral center that gives rise to enantiomers with potentially different pharmacological activities. The separation of Ethopropazine enantiomers has been successfully achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases and capillary electrophoresis (CE) with chiral selectors [7] [4] [5]. These techniques are essential for pharmaceutical analysis to ensure enantiomeric purity and to study potential differences in the pharmacokinetic behavior of individual enantiomers.

In HPLC, successful enantioresolution of Ethopropazine has been demonstrated using cellulose-based chiral stationary phases (CSPs), particularly cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate). These CSPs show excellent enantioselectivity for phenothiazine compounds when used with mobile phases consisting of methanol-water or acetonitrile-water mixtures containing 5 mM ammonium bicarbonate (pH 8.0). The acetonitrile-based mobile phases generally provide better enantioresolution compared to methanol-based systems [7].

Capillary Electrophoresis Protocol

Principle: Capillary electrophoresis offers a high-efficiency separation approach for chiral phenothiazines using cyclodextrin-based chiral selectors in the background electrolyte. The method employs on-line stacking techniques to enhance sensitivity, allowing detection at nanomolar concentration levels [5].

Materials and Reagents:

- Hydroxypropyl-γ-cyclodextrin (Hp-γ-CD), 5 mM in background electrolyte

- Poly(diallyldimethylammonium chloride) (PDDAC), 0.9% in background electrolyte

- Tris-formate buffer (100 mM, pH 3.0)

- Ethopropazine standard solutions (1 mg mL⁻¹ in methanol)

- Urine or serum samples for bioanalysis

Instrumentation:

- Capillary electrophoresis system with UV detection

- Fused silica capillary (50 µm internal diameter, 40 cm effective length)

- pH meter with combination electrode

- Centrifuge for sample preparation

- Solid-phase extraction system for sample clean-up

Procedure:

Background Electrolyte Preparation: Dissolve 0.9 g of PDDAC and 0.77 g of Hp-γ-CD in 100 mL of 100 mM tris-formate buffer (pH 3.0). Filter through a 0.45 µm membrane filter and degas by sonication for 5 minutes.

Capillary Conditioning: Before first use, rinse the capillary sequentially with 1 M NaOH (30 minutes), deionized water (15 minutes), and background electrolyte (30 minutes). Between runs, rinse with background electrolyte for 3 minutes.

Sample Preparation: For biological samples, employ solid-phase extraction prior to analysis. Dilute urine or serum samples with an equal volume of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 × g for 10 minutes. Apply the supernatant to a C18 solid-phase extraction cartridge, wash with 5% methanol, and elute with 80% methanol. Evaporate the eluent under nitrogen and reconstitute in deionized water.

Electrophoretic Separation: Inject samples hydrodynamically at 0.5 psi for 5 seconds. Apply a separation voltage of 15 kV with the anode at the injection side and detection at the cathodic end. Monitor the separation at 254 nm.

System Suitability: Verify resolution between enantiomers (R ≥ 1.5), migration time reproducibility (RSD < 3%), and peak symmetry (asymmetry factor 0.8–1.8).

Table 2: Performance Characteristics of Chiral Separation Methods for Ethopropazine

| Parameter | HPLC with CSPs | Capillary Electrophoresis |

|---|---|---|

| Chiral selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydroxypropyl-γ-cyclodextrin |

| Mobile phase/Background electrolyte | MeOH/H₂O or ACN/H₂O with 5 mM ammonium bicarbonate, pH 8.0 | 0.9% PDDAC, 5 mM Hp-γ-CD, 100 mM Tris-formate, pH 3.0 |

| Linear range | Not specified | 6–1500 nM |

| Limit of detection | Not specified | 2.1–6.3 nM |

| Application | Standard solutions | Urine and biological samples |

| Enantioresolution | Baseline separation achieved | Baseline separation of five pairs of d,l-phenothiazines |

Method Optimization and Validation

For HPLC methods, the nature and concentration of the organic modifier significantly impact enantioselectivity and resolution. The ACN-rich reversed-phase domain (ACN content <80%) provides superior enantioresolution compared to the HILIC domain or methanol-based mobile phases. Among various chiral stationary phases, cellulose tris(3-chloro-4-methylphenylcarbamate) demonstrates the highest enantioselectivity for Ethopropazine and related phenothiazines when used with ACN/H₂O mobile phases [7].

In capillary electrophoresis, the concentration of chiral selector and pH of the background electrolyte are critical parameters affecting resolution. The stacking efficiency achieved through the viscosity difference between the PDDAC-containing background electrolyte and sample solution enables remarkable sensitivity enhancement of 607–1555 fold, allowing detection at nanomolar concentrations. Method validation for the CE approach has demonstrated excellent precision with relative standard deviation values lower than 3.5% and satisfactory recovery of 89–101% from spiked urine samples [5].

Dissolution Enhancement Strategies

Solid Dispersion Approach

This compound faces dissolution rate limitations due to its poor aqueous solubility, which can impact its bioavailability in pharmaceutical formulations. To address this challenge, solid dispersion systems have been developed using phospholipids and polyethylene glycol as carrier matrices [2]. These systems significantly enhance the dissolution properties of Ethopropazine, with the phospholipid-based dispersion showing superior performance compared to conventional formulations.

The solid dispersion technique involves the incorporation of the drug substance into hydrophilic or amphiphilic carrier matrices at the molecular level, which upon contact with aqueous media creates a microenvironment conducive to rapid dissolution. The most effective systems for Ethopropazine utilize DMPC (1,2-dimyristoyl-sn-glycerophosphocholine) as a phospholipid carrier, either alone or in combination with PEG 8000 as a hydrophilic polymer. The preparation method employs the solvent evaporation technique using chloroform as a common solvent, followed by sieving to ensure uniform particle size distribution [2].

Preparation Protocol for Solid Dispersions

Materials:

- This compound (pharmaceutical grade)

- DMPC (1,2-dimyristoyl-sn-glycerophosphocholine)

- Polyethylene glycol 8000 (PEG 8000)

- Chloroform (analytical grade)

- Nitrogen gas (high purity)

Equipment:

- Round-bottom flask (250 mL)

- Rotary evaporator with temperature control